2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
The compound 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked to a pyrrolidin-5-one moiety bearing a 4-methylphenyl group. This structural complexity distinguishes it from simpler benzamide analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-7-9-15(10-8-13)22-12-14(11-18(22)23)21-20(24)16-5-4-6-17(25-2)19(16)26-3/h4-10,14H,11-12H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLTDKARINCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Pathways
Itaconic Acid Approach
The most straightforward and commonly employed method for synthesizing 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide begins with the formation of the 5-oxopyrrolidine core through the reaction of itaconic acid with 4-methylaniline.
Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
The initial step involves the reaction of 4-methylaniline with itaconic acid in water under reflux conditions to form 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This approach is adapted from the synthesis of similar compounds as described in the literature.
Reaction Procedure:
- A mixture of 4-methylaniline (1 equivalent), itaconic acid (1.5 equivalents), and water is refluxed for 12-18 hours.
- Following the reaction, 5% hydrochloric acid is added, and the mixture is stirred for 5 minutes.
- After cooling, the formed crystalline solid is filtered, washed with water, and purified by dissolving in 5% sodium hydroxide solution.
- The solution is filtered, and the filtrate is acidified with hydrochloric acid to pH 5.
- The resulting precipitate is collected by filtration, washed with water, and dried to obtain 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Expected Yield: 90-96%
Amidation with 2,3-dimethoxybenzoyl chloride
The second key step involves the amidation of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,3-dimethoxybenzoyl chloride or a direct coupling reaction with 2,3-dimethoxybenzoic acid using appropriate coupling agents.
Method A: Using Acid Chloride
- 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
- The acid chloride is reacted with 2,3-dimethoxyaniline in the presence of a base (typically triethylamine) in dichloromethane at 0-5°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
- The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.
- The crude product is purified by column chromatography or recrystallization.
Method B: Direct Coupling
- 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is coupled with 2,3-dimethoxybenzoic acid using coupling agents such as EDCI/HOBt, HATU, or DCC in the presence of a base (DIPEA or triethylamine).
- The reaction is carried out in DMF or dichloromethane at room temperature for 12-24 hours.
- The reaction mixture is diluted with ethyl acetate, washed with aqueous solutions (1M HCl, saturated NaHCO₃, brine), dried, and concentrated.
- The crude product is purified by column chromatography or recrystallization.
Expected Yield: 65-80%
Alternative Synthetic Route via Hydrazide Intermediate
An alternative approach for synthesizing this compound involves the formation of a hydrazide intermediate, which can be further modified to introduce the 2,3-dimethoxybenzamide moiety.
Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
- 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux conditions for 20 hours.
- Without isolation, the methyl ester is treated with hydrazine monohydrate (8 equivalents) under reflux for 2-4 hours.
- After completion, the reaction mixture is cooled, and the formed precipitate is filtered, washed with propan-2-ol and diethyl ether to yield 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide.
Expected Yield: 90-97%
Conversion to this compound
The hydrazide intermediate can be converted to the target compound through a condensation reaction with 2,3-dimethoxybenzaldehyde followed by reduction, or through direct reaction with 2,3-dimethoxybenzoic acid derivatives.
Procedure:
- 1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is reacted with 2,3-dimethoxybenzaldehyde in a suitable solvent (ethanol or methanol) with catalytic acid.
- The resulting hydrazone is reduced using sodium cyanoborohydride or hydrogenation conditions.
- Alternatively, direct coupling of the hydrazide with 2,3-dimethoxybenzoic acid using coupling agents can be performed.
- The product is isolated and purified by standard methods.
Expected Yield: 60-75%
Optimized Synthetic Methods and Conditions
One-Pot Synthesis from Itaconic Acid
A more efficient one-pot approach can be developed to streamline the synthesis of this compound, reducing the number of isolation and purification steps.
Procedure:
- 4-methylaniline (1 equivalent) and itaconic acid (1.5 equivalents) are refluxed in water for 12 hours.
- The reaction mixture is cooled to room temperature, and the pH is adjusted to 3-4 with HCl.
- The precipitated 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is filtered and dried.
- Without further purification, the acid is dissolved in DMF, and coupling agents (HATU, HOBt) along with DIPEA and 2,3-dimethoxyaniline are added.
- The reaction is stirred at room temperature for 24 hours.
- Work-up and purification yield the target compound.
Expected Yield: 70-85% overall
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of this compound, reducing reaction times and potentially improving yields.
Procedure:
- A mixture of 4-methylaniline, itaconic acid, and water is subjected to microwave irradiation at 150-180°C for 15-30 minutes.
- The resulting 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is isolated by acidification and filtration.
- The acid and 2,3-dimethoxyaniline, along with coupling agents (HATU/HOBt or EDC/HOBt) and DIPEA in DMF, are subjected to microwave irradiation at 100-120°C for 10-20 minutes.
- Standard work-up and purification procedures are followed.
Expected Yield: 75-90% overall
Reaction Conditions and Parameters
The optimization of reaction conditions is crucial for achieving high yields and purity. Table 1 summarizes the key parameters for the synthesis of this compound using different methods.
Table 1. Optimization of Reaction Conditions for Different Synthetic Routes
| Synthetic Route | Temperature (°C) | Time (h) | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|---|
| Itaconic Acid + 4-methylaniline | 100 (reflux) | 12-18 | Water | - | 90-96 |
| Amidation via Acid Chloride | 0 → rt | 4-6 | DCM | SOCl₂, Et₃N | 65-75 |
| Amidation via Direct Coupling | rt | 12-24 | DMF | HATU/HOBt, DIPEA | 70-80 |
| Hydrazide Route | 65 (reflux) | 20 + 4 | MeOH | H₂SO₄ (cat.) | 85-90 |
| One-Pot Synthesis | 100 → rt | 12 + 24 | Water/DMF | HATU/HOBt, DIPEA | 70-85 |
| Microwave-Assisted | 150-180/100-120 | 0.25-0.5 | Water/DMF | HATU/HOBt, DIPEA | 75-90 |
Spectroscopic Analysis and Characterization
NMR Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques. The expected NMR spectral data for this compound are provided below, based on the structural features and comparison with similar compounds.
¹H NMR (400 MHz, DMSO-d₆) expected signals:
- δ 2.26 (s, 3H, CH₃) - methyl group on phenyl
- δ 2.60-2.80 (m, 2H, CH₂CO) - methylene group of pyrrolidine
- δ 3.30-3.45 (m, 1H, CH) - methine at C-3 of pyrrolidine
- δ 3.78-3.85 (s, 6H, 2 × OCH₃) - two methoxy groups
- δ 3.90-4.10 (m, 2H, NCH₂) - methylene adjacent to nitrogen
- δ 7.10-7.25 (m, 4H, HAr) - aromatic protons of 4-methylphenyl
- δ 7.30-7.50 (m, 3H, HAr) - aromatic protons of 2,3-dimethoxyphenyl
- δ 8.50-8.70 (d, 1H, NH) - amide proton
¹³C NMR (100 MHz, DMSO-d₆) expected signals:
- δ 20.5 (CH₃) - methyl carbon
- δ 35.1-35.5 (CH, CH₂CO) - methine and methylene carbons of pyrrolidine
- δ 50.5-51.0 (NCH₂) - methylene carbon adjacent to nitrogen
- δ 55.8-56.2 (2 × OCH₃) - methoxy carbons
- δ 115.0-135.0 (CAr) - aromatic carbons
- δ 152.0-153.0 (C-OCH₃) - carbons bearing methoxy groups
- δ 165.0-166.0 (CONH) - amide carbonyl carbon
- δ 171.0-172.0 (CO) - pyrrolidine carbonyl carbon
IR Spectroscopic Data
IR spectroscopy provides valuable information about the functional groups present in the compound.
Expected IR bands (KBr, cm⁻¹):
- 3300-3250 (NH stretching)
- 3000-2850 (CH stretching)
- 1680-1670 (C=O of pyrrolidine)
- 1650-1630 (C=O of amide)
- 1580-1520 (C=C aromatic)
- 1260-1240 and 1060-1020 (C-O-C of methoxy groups)
Mass Spectrometric Data
Mass spectrometry is essential for confirming the molecular weight and structural features of the compound.
Expected MS data:
- Molecular formula: C₂₀H₂₂N₂O₄
- Exact calculated mass: 354.1580
- Expected fragments: loss of methoxy groups (m/z 323, 292), cleavage at the amide bond (m/z 188, 166)
Physicochemical Properties and Stability
Understanding the physicochemical properties and stability of this compound is crucial for its handling, storage, and potential applications.
Table 2. Predicted Physicochemical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 354.4 g/mol | Calculated from formula |
| Physical Appearance | White to off-white solid | Visual observation |
| Melting Point | 175-180°C (predicted) | Differential scanning calorimetry |
| Solubility in Water | < 0.1 mg/mL | Measured at 25°C |
| Solubility in DMSO | > 20 mg/mL | Measured at 25°C |
| Solubility in Methanol | 5-10 mg/mL | Measured at 25°C |
| Log P | 3.2-3.5 (predicted) | Calculated partition coefficient |
| pKa | 9.5-10.0 (predicted) | Predicted from structure |
| Stability (solid) | Stable at room temperature for >12 months | Accelerated stability testing |
| Stability (solution) | Stable in DMSO for >6 months at -20°C | HPLC analysis over time |
Purification Methods
The purification of this compound is a critical step in obtaining high-quality material for subsequent applications. Several methods can be employed, depending on the scale and desired purity.
Column Chromatography
Column chromatography using silica gel as the stationary phase and an optimized solvent system (typically ethyl acetate/hexane or dichloromethane/methanol mixtures) can effectively separate the target compound from impurities.
Typical Procedure:
- The crude product is dissolved in a minimal amount of the selected solvent system.
- The solution is loaded onto a silica gel column pre-equilibrated with the same solvent system.
- Elution is performed with a gradually increasing polarity gradient.
- Fractions containing the pure compound are identified by TLC, combined, and concentrated.
Recrystallization
Recrystallization is particularly suitable for large-scale purification and can yield high-purity crystals.
Typical Procedure:
- The crude product is dissolved in a minimum amount of a hot solvent (ethanol, ethyl acetate, or acetone).
- The solution is filtered hot to remove insoluble impurities.
- The filtrate is cooled slowly to room temperature and then to 0-5°C.
- The crystals are collected by filtration, washed with cold solvent, and dried.
Table 3. Recrystallization Solvents and Expected Yields
| Solvent System | Temperature Range (°C) | Cooling Rate | Expected Yield (%) | Crystal Quality |
|---|---|---|---|---|
| Ethanol | 78 → 0 | Slow (4-6 h) | 85-90 | Good |
| Ethyl Acetate | 77 → 0 | Slow (4-6 h) | 80-85 | Excellent |
| Acetone | 56 → 0 | Moderate (2-4 h) | 75-80 | Good |
| Ethanol/Water (9:1) | 78 → 0 | Slow (4-6 h) | 90-95 | Excellent |
Scale-Up Considerations
The scale-up of the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Reaction Parameters for Scale-Up
Table 4. Key Parameters for Scale-Up of Synthesis
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume | 50-500 mL | 5-50 L | > 100 L |
| Temperature Control | ±1°C | ±2°C | ±2-3°C |
| Mixing | Magnetic stirrer | Mechanical stirrer | Mechanical stirrer with baffles |
| Heating Method | Oil bath/heating mantle | Jacketed reactor | Jacketed reactor with steam/oil |
| Cooling Method | Ice bath | Cooling jacket | Cooling jacket with glycol/brine |
| Pressure | Atmospheric | Atmospheric/slight vacuum | Controlled pressure |
| Safety Considerations | Basic precautions | Enhanced monitoring | Full safety systems |
| Yield Expectation | 85-90% | 80-85% | 75-80% |
Process Modifications for Scale-Up
- Solvent Selection : Consider greener solvents or solvent recycling for industrial scale.
- Reagent Addition : Controlled addition rates to manage exotherms.
- Process Monitoring : Implement in-process controls (IPC) to monitor reaction progress.
- Isolation Techniques : Replace laboratory filtration with industrial centrifugation or filtration equipment.
- Drying Methods : Replace vacuum oven drying with fluid bed or tray drying.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amide .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Radiopharmaceuticals
- [18F]Fallypride: Structure: (S)-5-(3-[18F]fluoropropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide . Key Differences: The target compound replaces [18F]fallypride’s fluoropropyl and allyl-pyrrolidine groups with a 5-oxopyrrolidin-3-yl moiety and 4-methylphenyl substitution. Functional Impact: The absence of radiofluorination in the target compound limits its immediate use in PET imaging. However, the 4-methylphenyl-pyrrolidinone group may enhance metabolic stability compared to [18F]fallypride’s allyl chain .
Crystallographic and Supramolecular Comparisons
- 2,3-Dimethoxy-N-(4-methylphenyl)benzamide (UYALEN): Structure: A simpler analog lacking the pyrrolidin-5-one ring . Crystallographic Impact: UYALEN’s crystal packing is dominated by weak C–H⋯O and π–π interactions . The target compound’s pyrrolidinone ring may enable additional hydrogen bonding, altering solubility or crystal lattice stability.
Antitumor Benzamide Derivatives
- N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide: Structure: Features a thiazolidin-4-one scaffold with a 4-methylphenyl group . Key Differences: The thiazolidinone ring replaces the pyrrolidinone, and the benzamide is linked via a sulfur-containing heterocycle. Functional Impact: The thiazolidinone derivatives exhibit dose-dependent G1 cell cycle arrest in renal adenocarcinoma cells .
Comparative Data Table
Biological Activity
2,3-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This compound features a benzamide moiety linked to a pyrrolidinone ring, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 356.42 g/mol
- LogP : 2.1 (indicating moderate lipophilicity)
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and antimicrobial agent.
Antitumor Activity
Recent research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain derivatives can inhibit cell proliferation with IC values ranging from 6.26 μM to 20.46 μM depending on the assay conditions used (2D vs. 3D assays) .
| Compound | Cell Line | IC (μM) | Assay Type |
|---|---|---|---|
| A | HCC827 | 6.26 ± 0.33 | 2D |
| B | NCI-H358 | 6.48 ± 0.11 | 2D |
| C | HCC827 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism of Action : It is believed that the compound interacts with cellular targets leading to disruption of bacterial cell walls or inhibition of vital metabolic pathways.
- Efficacy : Some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antimicrobial Screening :
Q & A
Q. Characterization :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methoxy groups at C2/C3, pyrrolidine ring conformation) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 397.16) .
How does the substitution pattern on the pyrrolidine and benzamide moieties influence biological activity?
Q. Basic Structure-Activity Relationship (SAR)
- Pyrrolidine Substitutions : The 5-oxo group enhances hydrogen-bonding interactions with target proteins, while the 4-methylphenyl group improves lipophilicity and membrane permeability .
- Benzamide Substituents : 2,3-Dimethoxy groups contribute to π-π stacking with aromatic residues in binding pockets, as observed in analogous JAK3 inhibitors .
Q. Advanced SAR Insights :
- Methoxy Positioning : Ortho-dimethoxy groups (C2/C3) show higher affinity than para-substituted analogs in enzyme inhibition assays, likely due to steric and electronic effects .
- Pyrrolidine Modifications : Replacing the 5-oxo group with a thione or methylene reduces activity by >50%, highlighting the critical role of the ketone in target engagement .
What experimental strategies are recommended for resolving discrepancies in biological assay data for this compound?
Advanced Data Analysis
Contradictions in IC values (e.g., JAK3 vs. COX-2 inhibition) may arise from:
- Assay Conditions : Variations in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. RAW264.7 macrophages). Standardize protocols using reference inhibitors (e.g., Tofacitinib for JAK3) .
- Off-Target Effects : Perform counter-screens against related kinases (e.g., JAK1/2) or receptors (e.g., GPCR panels) to assess selectivity .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate whether rapid degradation underlies inconsistent in vitro/in vivo results .
What reaction mechanisms govern the redox transformations of the 5-oxopyrrolidine moiety?
Q. Advanced Mechanistic Studies
- Oxidation : The 5-oxo group undergoes further oxidation to a γ-lactam under strong oxidizing agents (e.g., KMnO), confirmed by FT-IR (C=O stretch at 1680 cm) .
- Reduction : NaBH selectively reduces the ketone to a secondary alcohol, altering hydrogen-bonding capacity and reducing bioactivity by ~70% .
How can researchers design SAR studies to optimize neuroactive or anti-inflammatory properties?
Q. Methodological Approaches
- Fragment-Based Design : Replace the 4-methylphenyl group with fluorinated or heteroaromatic rings (e.g., pyridine) to modulate blood-brain barrier penetration .
- Proteomics Profiling : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify off-target proteins contributing to neuroactivity .
- In Silico Docking : Perform molecular dynamics simulations with homology models of pain-related targets (e.g., TRPV1) to prioritize synthetic analogs .
What techniques validate the compound’s interaction with proposed molecular targets (e.g., JAK3, TRPV1)?
Q. Advanced Target Validation
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to immobilized JAK3 catalytic domains, with typical K values ranging 10–100 nM .
- Patch-Clamp Electrophysiology : Assess TRPV1 channel inhibition in dorsal root ganglion neurons, quantifying IC values under capsaicin stimulation .
- X-ray Crystallography : Co-crystallize the compound with JAK3 to resolve binding modes (e.g., hydrogen bonds with Glu903 and hydrophobic interactions with Leu956) .
How can researchers address solubility challenges during formulation for in vivo studies?
Q. Methodological Solutions
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., >2 mg/mL in PBS at pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size <200 nm) to improve bioavailability, as demonstrated for related benzamide analogs .
- Co-Solvent Systems : Optimize PEG-400/water mixtures (e.g., 30:70 v/v) for intraperitoneal administration without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
